molecular formula C8H11ClN2 B1425565 2-(6-Chloropyridin-2-YL)propan-2-amine CAS No. 170438-29-6

2-(6-Chloropyridin-2-YL)propan-2-amine

Cat. No. B1425565
CAS RN: 170438-29-6
M. Wt: 170.64 g/mol
InChI Key: CWDGNJNQYYIGPE-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-2-YL)propan-2-amine” is a chemical compound with the molecular formula C8H11ClN2. It is used in pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .

Scientific Research Applications

Antimalarial Activity

2-(6-Chloropyridin-2-yl)propan-2-amine and its derivatives have been investigated for their potential in treating malaria. Research by Görlitzer et al. (2006) focused on synthesizing various compounds, including those derived from 6-chloropyridine, and testing their in vitro antimalarial activity against Plasmodium falciparum strains. Notably, some derivatives showed high antimalarial activity with IC50 values as low as 90 nM (Görlitzer et al., 2006).

Energetic Material Development

Zhao Ku (2015) explored the use of 2-chloro-3,5-dinitro-pyridin-4-amine, a related compound, in the synthesis of new energetic materials. The study highlighted the potential of these compounds in developing substances with significant detonation velocity and pressure, indicating their applicability in the field of energetic materials (Zhao Ku, 2015).

Molecular Structure Analysis

Hu et al. (2011) analyzed the molecular structure of 3-Chloropyridin-2-amine, a compound similar to this compound. The study highlighted the intermolecular interactions and hydrogen bonding within the compound, providing insights into its chemical behavior and potential applications in material science or pharmaceuticals (Hu et al., 2011).

Synthesis of C-Nucleosides

Joubert et al. (2007) developed a methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides using 6-chloropyridin-3-yl nucleoside analogues. This research opens pathways for creating novel nucleoside analogues, which could have implications in medicinal chemistry and drug development (Joubert et al., 2007).

Asymmetric Synthesis

The asymmetric synthesis of 2-acetyl-6-substituted pyridines, including 1-(6-methylpyridin-2-yl)propan-2-one, was demonstrated by Yamada et al. (2021). Their work is significant in the field of organic chemistry, particularly in the development of chiral compounds with potential pharmaceutical applications (Yamada et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, propan-2-amine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(6-chloropyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDGNJNQYYIGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724702
Record name 2-(6-Chloropyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170438-29-6
Record name 2-(6-Chloropyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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